molecular formula C23H20O3 B12549494 Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate CAS No. 143827-71-8

Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate

Cat. No.: B12549494
CAS No.: 143827-71-8
M. Wt: 344.4 g/mol
InChI Key: KRMYJHQIAKXONQ-UHFFFAOYSA-N
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Description

Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate is an organic compound with the chemical formula C₂₃H₂₀O₃. It is a type of ester formed from benzoic acid and benzyl alcohol, featuring a phenylprop-2-en-1-yl group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Properties

CAS No.

143827-71-8

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

benzyl 4-(3-phenylprop-2-enoxy)benzoate

InChI

InChI=1S/C23H20O3/c24-23(26-18-20-10-5-2-6-11-20)21-13-15-22(16-14-21)25-17-7-12-19-8-3-1-4-9-19/h1-16H,17-18H2

InChI Key

KRMYJHQIAKXONQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OCC=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate typically involves the esterification of benzoic acid with benzyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Benzoic Acid+Benzyl AlcoholAcid CatalystBenzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate+Water\text{Benzoic Acid} + \text{Benzyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Benzoic Acid+Benzyl AlcoholAcid Catalyst​Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol or hydrocarbons.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: It is used in the synthesis of polymers and as a plasticizer in various industrial applications.

Mechanism of Action

The mechanism of action of Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid and benzyl alcohol, which may exert biological effects through various pathways. The phenylprop-2-en-1-yl group can also interact with cellular components, influencing signal transduction and metabolic processes.

Comparison with Similar Compounds

    Benzyl Benzoate: Similar in structure but lacks the phenylprop-2-en-1-yl group.

    Phenylpropyl Benzoate: Similar but with a different ester linkage.

    Benzyl 4-hydroxybenzoate: Similar but with a hydroxyl group instead of the phenylprop-2-en-1-yl group.

Uniqueness: Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

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